1-Ethoxy-3-(o-tolyl)urea
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Overview
Description
Scientific Research Applications
Organic Synthesis and Chemical Reactions
1-Ethoxy-3-(2-methylphenyl)urea plays a role in organic synthesis, particularly in the formation of substituted products through directed lithiation reactions. Smith et al. (2013) demonstrate the directed lithiation of related urea compounds, leading to high yields of various substituted products, highlighting the potential utility of 1-Ethoxy-3-(2-methylphenyl)urea in synthetic chemistry (Smith, El‐Hiti, & Alshammari, 2013).
Crystallography and Material Properties
The crystal structure analysis of related compounds provides insight into molecular interactions and arrangement, crucial for understanding material properties and designing new materials. Kang et al. (2015) analyzed the crystal structure of a phenylurea herbicide, revealing the importance of hydrogen bonding and weak interactions in crystal stability, relevant to studies on 1-Ethoxy-3-(2-methylphenyl)urea (Kang, Kim, Kwon, & Kim, 2015).
Enzyme Inhibition and Biological Activity
Research on urea derivatives has shown their potential in enzyme inhibition and as anticancer agents. Sujayev et al. (2016) explored tetrahydropyrimidine-5-carboxylates, including urea derivatives, for their metal chelating effects and inhibition profiles against enzymes like acetylcholinesterase and carbonic anhydrase, indicating possible biological applications for 1-Ethoxy-3-(2-methylphenyl)urea (Sujayev, Garibov, Taslimi, Gulcin, Gojayeva, Farzaliyev, Alwasel, & Supuran, 2016).
Materials Science: Solar Cells and Corrosion Inhibition
Urea-doped materials have shown promise in enhancing the efficiency of solar cells. Wang et al. (2018) discovered that urea-doped ZnO films could serve as an effective electron transport layer in solar cells, suggesting potential research applications for urea compounds in improving renewable energy technologies (Wang, Wang, Zhang, Guo, Wu, Wang, Hao, & Chen, 2018). Furthermore, Bahrami and Hosseini (2012) studied the corrosion inhibition properties of urea derivatives in protecting mild steel in acidic environments, indicating the potential of 1-Ethoxy-3-(2-methylphenyl)urea in corrosion prevention applications (Bahrami & Hosseini, 2012).
Mechanism of Action
Target of Action
Urea derivatives are known to have a wide spectrum of biological activities . They are often used in the synthesis of novel urease inhibitors .
Mode of Action
It is known that urea derivatives can react via an sn2 pathway or an sn1 pathway, depending on the nature of the halides . This interaction with its targets could lead to changes at the molecular level, affecting the function of the target.
Biochemical Pathways
It is known that urea derivatives play a vital role in pharmaceutical chemistry, particularly in the development and discovery of novel urease inhibitors . Urease is an enzyme that plays a crucial role in the nitrogen cycle in organisms.
Pharmacokinetics
The presence of two hydroxyl groups in some urea derivatives is suggested to increase their solubility in water, which is important for compounds used as therapeutic drugs .
Result of Action
It is known that urea derivatives can have a wide spectrum of biological activities . As urease inhibitors, they could potentially disrupt the function of the urease enzyme, leading to changes in the nitrogen cycle within organisms.
Properties
IUPAC Name |
1-ethoxy-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2/c1-3-14-12-10(13)11-9-7-5-4-6-8(9)2/h4-7H,3H2,1-2H3,(H2,11,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSKRXKQLNUBMIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCONC(=O)NC1=CC=CC=C1C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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